1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(9-12-5-2-8-16-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8,10-11H,4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKXBWUIHYRJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the thiophene ring. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Friedel-Crafts acylation: to introduce the ethanone group.
Cross-coupling reactions: to attach the thiophene ring.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Green chemistry principles: to reduce waste and use safer solvents.
Chemical Reactions Analysis
Types of Reactions
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Hydrogenation of the thiophene ring.
Substitution: Halogenation or nitration of the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, palladium on carbon.
Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and sulfones: from oxidation.
Hydrogenated thiophene derivatives: from reduction.
Halogenated or nitrated thiophene derivatives: from substitution.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure can be modified to create derivatives with enhanced properties or functionalities.
Biology
- Biological Probes : It can be utilized as a probe in biological studies to investigate various cellular processes and interactions at the molecular level.
Medicine
- Therapeutic Potential : The compound shows promise as a therapeutic agent due to its potential interaction with biological targets, particularly in the modulation of opioid receptors. Research indicates that related compounds have been studied for their mu-opioid receptor antagonist activity, which could provide benefits in treating conditions like opioid-induced bowel dysfunction and postoperative ileus .
Industry
- Intermediate in Pharmaceutical Synthesis : It is considered an intermediate in the synthesis of pharmaceuticals or agrochemicals, facilitating the production of various bioactive compounds.
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one typically involves several key steps:
| Step | Description |
|---|---|
| Cyclization Reactions | Formation of the bicyclic structure. |
| Friedel-Crafts Acylation | Introduction of the ethanone group via acylation. |
| Cross-Coupling Reactions | Attachment of the thiophene ring to the bicyclic core. |
Chemical Reactions Analysis
The compound can undergo various chemical reactions, which include:
| Type of Reaction | Description |
|---|---|
| Oxidation | Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. |
| Reduction | Hydrogenation of the thiophene ring using reducing agents such as palladium on carbon. |
| Substitution | Halogenation or nitration of the thiophene ring with reagents like bromine or nitric acid. |
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:
Bind to receptors: Modulating their activity.
Inhibit enzymes: Blocking specific biochemical pathways.
Interact with DNA/RNA: Affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Bicyclic Modifications
Compound 7a : 1-Phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structural Difference : Replaces the azabicyclo core with a benzoimidazotriazolyl system.
- Impact : The fused aromatic system increases molecular weight (MW: ~400 g/mol vs. target compound’s estimated MW: ~275 g/mol) and may reduce solubility. Yield (67%) and reaction time (12 hours) align with typical heterocyclic syntheses .
TC-1709 : 2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane
- Structural Difference : Substitutes thiophen-2-yl with pyridyl and lacks the ketone group.
- Functional Impact : Demonstrates high affinity for α4β2 nicotinic receptors (Ki = 2.5 nM), suggesting that azabicyclo frameworks with heteroaromatic substituents are potent neuromodulators .
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one
Substituent Variations on the Azabicyclo Core
Compound 24 : 2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
- Structural Difference : Chloro and o-tolyl groups replace thiophen-2-yl.
- Synthesis : Uses Pd/C hydrogenation, suggesting reducible intermediates in azabicyclo synthesis .
26a/26b : Thioether-linked isoxazolyl derivatives
Ethanonyl Side Chain Modifications
tert-Butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structural Difference : Features a tert-butyl carbamate and oxopropyl chain instead of thiophen-2-yl.
SB48-0143 : 1-[rel-(1R,5S)-3-{[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Insights from Comparative Analysis
- Core Rigidity : The 8-azabicyclo[3.2.1]octene core offers conformational restraint, enhancing binding specificity compared to flexible chains in TC-1709 .
- Thiophene vs. Pyridine : Thiophen-2-yl’s electron-rich nature may improve π-stacking in hydrophobic pockets, whereas pyridyl groups in TC-1709 facilitate hydrogen bonding .
- Synthetic Accessibility : Hydrogenation (Compound 24) and Pd-catalyzed coupling () are common methods, but yields vary with substituent complexity .
Biological Activity
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one represents a unique structure within the class of azabicyclo compounds, particularly notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C12H13NOS |
| Molecular Weight | 223.30 g/mol |
| CAS Number | 2241138-64-5 |
| IUPAC Name | (1R,5S)-3-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-en hydrochloride |
1. Antagonistic Effects
Research has identified that compounds related to the azabicyclo[3.2.1]octane scaffold exhibit antagonistic properties against various receptors , including the vasopressin V(1A) receptor. A study highlighted the discovery of a series of azabicyclo compounds that act as selective antagonists, demonstrating high affinity for the V(1A) receptor, which is implicated in cardiovascular regulation and fluid balance .
2. Neuropharmacological Activities
The compound's structural features suggest potential interactions with neurotransmitter systems. The azabicyclo framework is known to influence acetylcholine receptors, and derivatives have shown promise in modulating cholinergic activity, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's .
3. Antimicrobial Activity
Preliminary studies indicate that thiophene-containing compounds often exhibit antimicrobial properties. The incorporation of thiophene into the azabicyclo structure may enhance its efficacy against bacterial strains, although specific data for this compound remain limited .
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways associated with neurotransmission and vascular function.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which could contribute to their neuropharmacological effects .
Case Study 1: Vasopressin Receptor Antagonism
A study published in PubMed detailed a series of azabicyclo compounds that were synthesized and tested for their ability to antagonize vasopressin receptors, specifically noting that certain derivatives displayed significant selectivity and potency . This suggests potential therapeutic applications in managing conditions related to vasopressin dysregulation.
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective agents, compounds derived from the azabicyclo framework were evaluated for their ability to prevent neuronal cell death in vitro models of Alzheimer’s disease . These findings support further exploration into the neuroprotective capabilities of thiophene-substituted azabicyclo compounds.
Q & A
Q. What are the common synthetic routes for synthesizing 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(thiophen-2-yl)ethan-1-one?
- Methodological Answer : The compound is synthesized via multi-step protocols, often involving:
- Nucleophilic substitution : Introduction of the thiophen-2-yl group via coupling reactions (e.g., Suzuki-Miyaura) .
- Radical translocation : For constructing the 8-azabicyclo[3.2.1]octane core, as demonstrated using tributyltin hydride and azoisobutyronitrile in toluene to achieve regioselective 5-exo cyclization .
- Acid-mediated salt formation : For purification, as seen in isopropyl alcohol and 1,5-naphthalenedisulfonic acid treatments to isolate intermediates with >90% yield .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer :
- Crystal growth : Optimize solvent systems (e.g., methanol/DCM) to obtain high-quality single crystals.
- Data collection : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to process diffraction data. Address enantiopolarity ambiguities using Flack’s x parameter to resolve near-centrosymmetric structures .
- Validation : Cross-check bond lengths and angles against databases (e.g., Cambridge Structural Database) .
Q. What analytical techniques are critical for purity assessment and characterization?
- Methodological Answer :
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) for purity >95% .
- NMR spectroscopy : Analyze H and C spectra to confirm regiochemistry (e.g., thiophene proton integration at δ 7.2–7.8 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .
- Crystallographic validation : Use X-ray structures to confirm stereochemical assignments, especially for ambiguous NOE correlations .
- Adjust computational parameters : Tweak solvent models (e.g., PCM for polarity) or basis sets (e.g., B3LYP/6-311+G(d,p)) to align with experimental observations .
Q. What strategies optimize stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantiopure intermediates (e.g., tert-butyl carbamates) to control bicyclic core stereochemistry .
- Reaction conditions : Use low-temperature (-78°C) lithiation or chiral catalysts (e.g., Jacobsen’s catalyst) to minimize racemization .
- Diastereomeric resolution : Separate mixtures via fractional crystallization or chiral HPLC (e.g., Chiralpak IA columns) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., fluorophenyl, nitro groups) on the azabicyclo or thiophene moieties .
- Biological assays : Test analogs against target receptors (e.g., 5-HT4) using radioligand binding assays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide SAR .
Q. How to address low yields in multi-step synthesis?
- Methodological Answer :
- Step optimization : Adjust stoichiometry (e.g., excess thiophene derivatives) or catalyst loading (e.g., Pd(PPh) in coupling reactions) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., IPA/water) to recover intermediates .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve efficiency .
Q. What computational methods predict physicochemical properties like logP or solubility?
- Methodological Answer :
- Software tools : Use MarvinSketch or ACD/Labs to calculate XLogP (e.g., 1.8 for related analogs) and topological polar surface area (TPSA ~102 Ų) .
- Molecular dynamics : Simulate solvation free energy in explicit solvents (e.g., water, DMSO) to estimate solubility .
- QSAR models : Train machine learning algorithms on datasets of bicyclic ketones to predict ADMET properties .
Q. How to determine enantiomeric purity and assign absolute configuration?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) and UV detection at 254 nm .
- Circular dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations for configuration assignment .
- X-ray anomalous dispersion : Employ sulfur/selenium derivatives to enhance Bijvoet differences in diffraction data .
Q. How to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target identification : Screen against GPCR libraries (e.g., 5-HT4, dopamine receptors) using radioligand displacement assays .
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
- In silico profiling : Use SwissADME to predict blood-brain barrier permeability and CYP450 interactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
